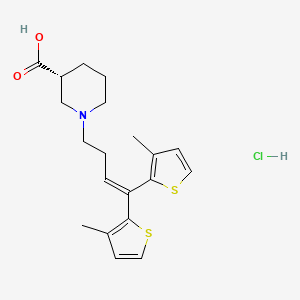
Tiagabine hydrochloride
Descripción general
Descripción
Tiagabine Hidrocloruro es un medicamento anticonvulsivo que se utiliza principalmente para el tratamiento de las convulsiones parciales. Es conocido por su capacidad para aumentar la actividad del ácido gamma-aminobutírico (GABA), el principal neurotransmisor inhibitorio del sistema nervioso central . El Tiagabine Hidrocloruro también se utiliza en el tratamiento de los trastornos de pánico y otras afecciones relacionadas con la ansiedad .
Aplicaciones Científicas De Investigación
Tiagabine Hidrocloruro tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
Tiagabine Hidrocloruro ejerce sus efectos inhibiendo la recaptación del ácido gamma-aminobutírico (GABA) en las neuronas presinápticas. Esta acción aumenta la disponibilidad de GABA para la unión a los receptores en las superficies de las células postsinápticas, mejorando sus efectos inhibitorios . El mecanismo preciso no se comprende completamente, pero se cree que implica la unión de Tiagabine Hidrocloruro a sitios de reconocimiento asociados con el transportador de captación de GABA .
Safety and Hazards
Tiagabine hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s advised to ensure adequate ventilation, use personal protective equipment, and avoid dust formation .
Análisis Bioquímico
Biochemical Properties
Tiagabine hydrochloride operates as a selective GABA reuptake inhibitor . It binds to recognition sites associated with the GABA uptake carrier . By this action, this compound blocks GABA uptake into presynaptic neurons, permitting more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Cellular Effects
The primary cellular effect of this compound is its ability to increase the availability of GABA, the major inhibitory neurotransmitter in the central nervous system . By inhibiting the reuptake of GABA, it enhances the activity of GABA, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake into presynaptic neurons, and allowing more GABA to be available for receptor binding on the surfaces of post-synaptic cells .
Metabolic Pathways
This compound is likely metabolized primarily by the 3A isoform subfamily of hepatic cytochrome P450 . Approximately 2% of an oral dose of this compound is excreted unchanged, with 25% and 63% of the remaining dose excreted into the urine and feces, respectively, primarily as metabolites .
Métodos De Preparación
La síntesis de Tiagabine Hidrocloruro implica varios pasos. Un método común incluye la preparación de un importante intermedio N-alquilado de ditiofeno. Este intermedio se sintetiza utilizando un método compacto que no requiere reactivos costosos y opera en condiciones de reacción suaves . El proceso es adecuado para la producción a gran escala. El paso final implica la preparación de Tiagabine Hidrocloruro anhidro utilizando un solvente orgánico único o mixto, asegurando que el solvente residual cumpla con los requisitos para la preparación medicinal .
Análisis De Reacciones Químicas
Tiagabine Hidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Comparación Con Compuestos Similares
Tiagabine Hidrocloruro es único en su inhibición selectiva de la recaptación de GABA. Compuestos similares incluyen:
Levetiracetam: Otro anticonvulsivo utilizado para tratar la epilepsia.
Gabapentina: Se utiliza para tratar el dolor neuropático y la epilepsia.
Tiagabine Hidrocloruro destaca por su mecanismo de acción específico y su eficacia en el tratamiento de las convulsiones parciales y los trastornos de ansiedad .
Propiedades
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044218 | |
| Record name | Tiagabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-59-6 | |
| Record name | Tiagabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiagabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiagabine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQH6T6D8OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tiagabine hydrochloride?
A1: this compound (TGB) is a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. [] It exerts its anticonvulsant effect by selectively binding to the GABA transporter type 1 (GAT1), primarily located on presynaptic neuronal terminals. [, ] This binding inhibits the reuptake of GABA from the synaptic cleft, leading to an increased concentration of GABA available to bind to postsynaptic GABA receptors. [, , ] Consequently, the inhibitory actions of GABA are prolonged, contributing to its anticonvulsant effects. []
Q2: What is the chemical formula and molecular weight of this compound?
A2: The chemical formula of this compound is C20H25NO2S2 HCl, and its molecular weight is 412.0. [, ]
Q3: Can you elaborate on the structural characterization of this compound using spectroscopic data?
A3: While the provided abstracts don't delve into specific spectroscopic data, they confirm the structural characterization of this compound and its intermediates through various spectroscopic techniques. [, ] This typically includes methods like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the compound.
Q4: What are the common starting materials for synthesizing this compound?
A4: Several research papers describe the synthesis of this compound. Two common starting materials are 2-bromo-3-methylthiophene and γ-lactone. [, ] The synthetic routes involve Grignard additions, selective dehydration, sulfonylation, and subsequent N-alkylation of the (3R)-nipecotate. [] Hydrolysis and acidification steps are then employed to obtain the final this compound product. [, ]
Q5: How stable is this compound in liquid formulations?
A5: Studies investigated the stability of this compound in two extemporaneously prepared oral suspensions: 1% methylcellulose:Simple Syrup, NF (1:6) and Ora-Plus:Ora-Sweet (1:1). [] At a refrigerated temperature of 4°C, the mean concentration of this compound remained above 95% of the initial concentration for 91 days in both formulations. [] At 25°C, the mean concentration exceeded 90% for 70 days in Ora-Plus:Ora-Sweet and 42 days in 1% methylcellulose:syrup. [] Notably, no changes in pH or physical appearance were observed throughout the study period. []
Q6: How does 2-Hydroxypropyl β-Cyclodextrin impact the chemical stability of Tiagabine HCl?
A6: Research suggests that 2-Hydroxypropyl β-Cyclodextrin (2-HPCD) can enhance the chemical stability of TGB. [] When TGB was exposed to a temperature of 50°C for 24 hours, the total related substances (TRS) were significantly lower in the presence of 2-HPCD (2.142% ±0.045 SD) compared to traditional antioxidants like α-tocopherol (3.264% ±0.077 SD) and ascorbic acid (3.125% ±0.053 SD). [] This suggests a distinct mechanism for enhancing TGB stability by 2-HPCD, different from conventional antioxidants. []
Q7: Are there any documented degradation pathways for this compound?
A7: Yes, studies employing liquid chromatography with electrospray ionization multistage mass spectrometry (LC/ESI-MS(n)) and high-resolution mass spectrometry (HR-MS) have identified degradation products of TGB. [] These studies indicate that TGB undergoes degradation primarily through oxidative pathways. [] The degradation process involves the attack of oxygen at various sites within the molecule, particularly at the double bond. [] This oxidative cascade leads to the formation of several degradation products, including dihydroxy, ketohydroxy, and ketone derivatives, as well as bisthiophene ketone. []
Q8: What is the impact of this compound on cortical depolarizations?
A8: In vitro studies using cortical wedges from audiogenic seizure-prone DBA/2 mice demonstrated that this compound (at 50 μM concentration) induced large, slow depolarizations. [, ] These depolarizations, occurring at a frequency of 6-8 per hour, persisted for several hours and were found to be calcium-dependent and inhibited by tetrodotoxin, a sodium channel blocker. [] Further investigation revealed that these depolarizations were initiated through GABA(A) receptors and potentially triggered the release of excitatory amino acids. []
Q9: What are the limitations of using this compound as an antiepileptic drug?
A10: While effective as add-on therapy for partial seizures in adults and children over 12, this compound has limitations. [, ] It exhibits a relatively low efficacy when used in combination with other antiepileptic drugs. [] Additionally, there are concerns regarding the potential for serious side effects, most notably the risk of nonconvulsive status epilepticus, which can complicate its use. []
Q10: Are there any known drug interactions associated with this compound?
A11: Tiagabine is primarily metabolized by cytochrome P-450 3A isoenzymes in the liver. [] Consequently, concurrent administration with drugs that induce or inhibit these enzymes can alter Tiagabine's metabolism and potentially lead to clinically significant drug interactions. [] Dosage adjustments may be necessary when combining Tiagabine with such medications. []
Q11: Is there evidence of this compound influencing the binding of other drugs to plasma proteins?
A12: Research suggests that this compound does not significantly displace highly protein-bound drugs. [] This characteristic is advantageous, as it reduces the likelihood of unwanted drug interactions stemming from competition for protein-binding sites in the bloodstream. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


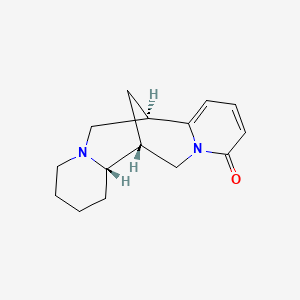
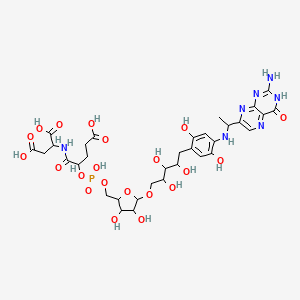
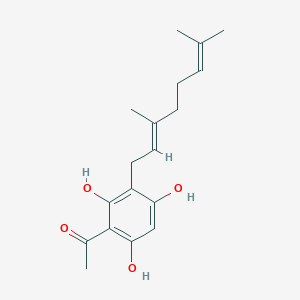
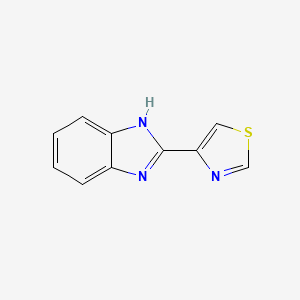
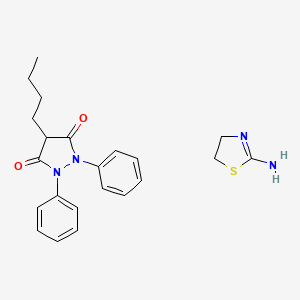



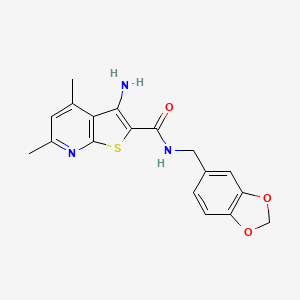

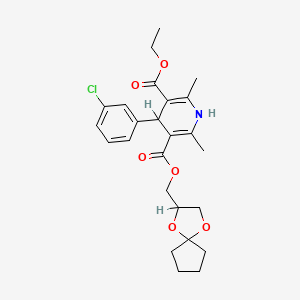


![N-[4-[3-[[6-(methanesulfonamido)quinolin-2-yl]methyl-methylamino]propoxy]phenyl]methanesulfonamide](/img/structure/B1682270.png)
